molecular formula C12H11NOS B3128279 N-methyl-5-phenyl-2-thiophenecarboxamide CAS No. 338794-03-9

N-methyl-5-phenyl-2-thiophenecarboxamide

Cat. No.: B3128279
CAS No.: 338794-03-9
M. Wt: 217.29 g/mol
InChI Key: URCCNXYQSTUSNL-UHFFFAOYSA-N
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Description

N-methyl-5-phenyl-2-thiophenecarboxamide is a thiophene derivative with a molecular formula of C12H11NOS. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-5-phenyl-2-thiophenecarboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 5-phenyl-2-thiophenecarboxylic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The exact mechanism of action of N-methyl-5-phenyl-2-thiophenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s thiophene ring system allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • 5-phenyl-2-thiophenecarboxamide
  • N-methyl-2-thiophenecarboxamide
  • 5-phenyl-2-thiophenecarboxylic acid

Comparison: N-methyl-5-phenyl-2-thiophenecarboxamide is unique due to the presence of both a phenyl group and a methylamide group on the thiophene ring. This structural combination imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, the phenyl group enhances its lipophilicity, while the methylamide group may influence its hydrogen bonding capabilities .

Properties

IUPAC Name

N-methyl-5-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-13-12(14)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCCNXYQSTUSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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